molecular formula C21H23NO2 B1460490 (1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid CAS No. 2173071-98-0

(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Cat. No. B1460490
CAS RN: 2173071-98-0
M. Wt: 321.4 g/mol
InChI Key: GEDUJKKTXUQVAR-LGJCEAAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of conformationally constrained phenylalanine analogues, including derivatives related to the specified compound, has been achieved through endo Heck cyclisations, highlighting a method for generating novel structures from commercially available precursors (Gibson et al., 1997). This approach indicates a broader utility in designing constrained amino acids for research and therapeutic applications.

  • In a study on benzomorphan analogues, a series of compounds were synthesized to evaluate their analgetic activity. Although the analogues showed only slight analgetic effects, the research provides valuable insights into the structural requirements for analgetic-receptor interactions (Kometani & Shiotani, 1978).

Potential Analgetic Properties

  • Investigations into benzomorphan-related compounds and their synthesis via acid-catalyzed cyclization of 2-arylpiperidine-4-carboxylic acids reveal a pathway to benzomorphans, providing a foundation for further analgesic drug development (Bosch et al., 1984).

  • A study detailing the synthesis of hexahydro-1,6-methano-1H-3-benzazonine derivatives from alpha-tetralone, leading to compounds with analgetic activity comparable to codeine, underlines the potential of these derivatives in pain management (Shiotani et al., 1975).

Chemical Reactions and Modifications

  • The photosolvolysis of bridgehead quaternary ammonium salts leading to 3-benzazonine derivatives showcases a novel method for synthesizing medium-ring heterocyclic derivatives, with implications for creating diverse molecular frameworks (Bremner & Winzenberg, 1984).

  • The development of a new synthesis route for 7,8-benzomorphans based on the cyclization of tetrahydropyridines illustrates a strategic approach to constructing complex nitrogen-containing ring systems, which are prevalent in many biologically active compounds (Smith & Proctor, 1981).

properties

IUPAC Name

(1S,10R)-12-benzyl-12-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-triene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-21(24)20-11-16-10-17(18-8-4-5-9-19(18)20)14-22(13-16)12-15-6-2-1-3-7-15/h1-9,16-17,20H,10-14H2,(H,23,24)/t16-,17-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDUJKKTXUQVAR-LGJCEAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C3=CC=CC=C3C1CN(C2)CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C3=CC=CC=C3[C@H]1CN(C2)CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 2
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 3
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 4
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 5
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.